1-(2-methoxyethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea
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Overview
Description
1-(2-methoxyethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound that features a urea moiety linked to a pyrazole ring and a phenyl group. Compounds of this nature are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.
Attachment of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation or alkylation reaction.
Formation of the urea linkage: This involves the reaction of an isocyanate with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.
Substitution: Halogenation or nitration can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The pyrazole ring is known to bind to various biological targets, potentially inhibiting or activating them.
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxyethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiourea: Similar structure but with a thiourea moiety.
1-(2-methoxyethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamate: Similar structure but with a carbamate moiety.
Uniqueness
1-(2-methoxyethyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[2-(4-phenylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-21-10-8-17-15(20)16-7-9-19-12-14(11-18-19)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDMHIPTRFJUGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCCN1C=C(C=N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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